2-Amino-3-cyclopropylpropanoic acid

Overview

Description

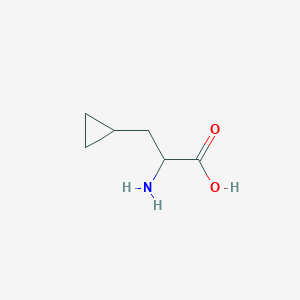

2-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropylalanine, is an amino acid derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the alanine backbone, making it a unique structure among amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropylpropanoic acid typically involves the cyclopropanation of alanine derivatives. One common method includes the use of diazomethane or diazo compounds to introduce the cyclopropyl group. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions for yield and purity. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclopropylalanine derivatives.

Scientific Research Applications

Chemical Reactions

2-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oxo derivatives.

- Reduction : The carboxyl group can be reduced to form alcohol derivatives.

- Substitution : The cyclopropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Synthetic Routes

The synthesis of this compound typically involves cyclopropanation of alanine derivatives. Common methods include:

- Cyclopropanation Reactions : Using diazomethane or diazo compounds under inert atmosphere conditions.

- Large-Scale Production : Industrial methods often involve optimized cyclopropanation reactions with purification steps such as crystallization or chromatography for high purity.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of new compounds with tailored properties.

Biology

This compound is studied for its role in protein synthesis and enzyme interactions. Its cyclopropyl group can influence binding affinities and specificities, making it a subject of interest in metabolic pathway studies.

Medicine

Research is ongoing into its potential therapeutic applications, particularly as a precursor for drug development. Its unique properties may contribute to the design of novel drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in producing specialized chemicals and materials, enhancing the performance characteristics of various products.

Antiviral Activity Research

Recent studies have highlighted the antiviral potential of compounds containing residues of this compound against influenza viruses. These studies indicate that the compound may exhibit significant antiviral activity, though further research is necessary to elucidate its specific mechanisms of action against viral targets .

Therapeutic Applications

Research has explored the use of this compound in developing therapeutic agents for various diseases. Its ability to influence metabolic pathways makes it a candidate for treating conditions related to metabolic dysregulation .

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Cyclopropylalanine: A similar compound with a cyclopropyl group attached to the alanine backbone.

Cyclopropylglycine: Another amino acid derivative with a cyclopropyl group, but attached to glycine instead of alanine.

Uniqueness: 2-Amino-3-cyclopropylpropanoic acid is unique due to its specific structure and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2-Amino-3-cyclopropylpropanoic acid (also known as 3-cyclopropylalanine) is an amino acid derivative with significant biological activity. Its unique structure, characterized by the presence of a cyclopropyl group, influences its interactions with biological systems, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- CAS Number : 15785-52-1

The compound is synthesized through methods such as cyclopropanation of alanine derivatives, often using diazomethane under inert conditions to prevent side reactions. This process yields a product that is crucial for further biological studies and applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity and specificity, leading to various biological effects, including:

- Modulation of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which can impact neurotransmitter levels and signaling pathways.

- Antiviral Activity : Research indicates that derivatives containing this compound exhibit significant antiviral properties, particularly against influenza viruses. For instance, one study found that salts of this compound demonstrated maximum virus-inhibiting activity with minimal toxicity (CC50 > 100 µM) .

Antiviral Research

Recent studies have highlighted the potential of this compound as an antiviral agent. In one notable case, compounds derived from this amino acid were tested against influenza viruses, showing promising results in inhibiting viral replication while maintaining low cytotoxicity levels .

| Compound | Activity | CC50 (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 2 | Antiviral | >100 | Not specified |

| Control | None | <10 | Not applicable |

Neuropharmacology

The compound's structural similarity to alanine suggests potential roles in modulating neurotransmitter systems. Specifically, it may inhibit aminotransferases, enzymes critical for neurotransmitter degradation. This inhibition could lead to increased levels of neurotransmitters such as glutamate and GABA, making it a candidate for treating disorders like depression and anxiety .

Case Studies

- Study on Toxoplasma gondii : A research project investigated the efficacy of this compound derivatives against Toxoplasma gondii cathepsin L (TgCPL), a target for chronic toxoplasmosis treatment. The study reported improved potency against TgCPL with some derivatives achieving IC50 values as low as 115 nM .

- Fullerene Derivatives : Another study explored the use of fullerene derivatives containing residues of this compound as antiviral agents against a panel of influenza viruses. These compounds exhibited broad-spectrum activity and were effective in vitro .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Amino-3-cyclopropylpropanoic acid?

- Methodology : Synthesis typically involves coupling cyclopropane-containing precursors with protected amino acid derivatives. For example, a Strecker synthesis or reductive amination could be employed, followed by deprotection under controlled acidic or basic conditions. Purification via recrystallization or reverse-phase HPLC is recommended to isolate the enantiopure form. Characterization should include NMR (¹H/¹³C), mass spectrometry, and chiral HPLC to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Avoid dust generation and use PPE (gloves, lab coat, goggles) during handling. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption. Conduct regular stability assessments via TGA/DSC to monitor decomposition thresholds. Refer to safety protocols for cyclopropane-containing analogs, which emphasize ventilation and spill containment .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy to resolve cyclopropane ring protons (δ ~0.5–1.5 ppm) and confirm stereochemistry.

- High-resolution mass spectrometry (HR-MS) for molecular formula validation.

- Ion mobility spectrometry (e.g., CIDC methods) to study gas-phase ion clustering behavior, as demonstrated for sodium adducts of similar amino acids .

Q. What safety protocols are critical when working with this compound?

- Methodology : Follow OSHA guidelines for chemical hygiene, including fume hood use, emergency eyewash/shower access, and spill kits. Monitor airborne particulates with personal air samplers. In case of exposure, administer first aid (e.g., rinse skin/eyes for 15 minutes) and seek medical evaluation for potential neurotoxic effects, as seen in cyclopropane derivatives .

Q. How can researchers assess the environmental impact of this compound during disposal?

- Methodology : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to determine LC₅₀ values. Follow EPA guidelines for chemical disposal: neutralize acidic/basic residues before incineration or landfill. Document waste streams per REACH regulations, as non-hazardous classification requires validation via biodegradation studies .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in peptide synthesis compared to linear alkyl chains?

- Methodology : Investigate steric effects and ring strain using DFT calculations to compare activation energies of acylation reactions. Experimentally, monitor coupling efficiency (e.g., HATU/DIPEA) with model peptides via LC-MS. Cyclopropane’s rigidity may hinder racemization but reduce solubility, requiring optimization with co-solvents (e.g., DMSO) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s pKa or solubility?

- Methodology : Cross-validate predictions (e.g., COSMO-RS for solubility) with experimental measurements (shake-flask method). For pKa discrepancies, use potentiometric titration with a Sirius T3 instrument and compare to QM-derived values. Address outliers by refining force field parameters for the cyclopropane moiety .

Q. How can researchers evaluate this compound’s potential as an enzyme inhibitor?

- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., aminotransferases) to determine IC₅₀ values. Use X-ray crystallography or cryo-EM to resolve binding modes. Compare inhibition potency to natural substrates, noting cyclopropane-induced conformational constraints .

Q. What experimental designs assess the compound’s stability under physiological conditions (pH, temperature)?

- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS/MS over 72 hours. Identify degradation products (e.g., ring-opened derivatives) and propose stabilization strategies, such as lyophilization or formulation with cyclodextrins .

Q. How does this compound interact with bacterial cell walls in antimicrobial studies?

- Methodology : Use fluorescent probes (e.g., dansyl chloride) to track uptake in Gram-positive/negative bacteria. Perform SEM/TEM to visualize morphological changes. Compare MIC values to non-cyclopropane analogs to isolate the role of ring strain in membrane disruption .

Properties

IUPAC Name |

2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333904 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-52-1 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.